molecular formula C14H9NS B1195227 10H-[1]Benzothieno[3,2-b]indole

10H-[1]Benzothieno[3,2-b]indole

Cat. No.: B1195227
M. Wt: 223.29 g/mol
InChI Key: FPQLXWGSGNEDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-1

Preparation Methods

The synthesis of 10H-1benzothiolo[3,2-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and the presence of a base to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

10H-1benzothiolo[3,2-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the indole ring, often using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

10H-1benzothiolo[3,2-b]indole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 10H-1benzothiolo[3,2-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

10H-1benzothiolo[3,2-b]indole can be compared with other similar compounds, such as:

  • 10H-1benzofuro[3,2-b]indole : This compound has a similar fused ring structure but with an oxygen atom instead of sulfur.
  • 10H-1benzothieno[3,2-b]indole : This compound is closely related and shares similar chemical properties and applications.

The uniqueness of 10H-1

Properties

Molecular Formula

C14H9NS

Molecular Weight

223.29 g/mol

IUPAC Name

10H-[1]benzothiolo[3,2-b]indole

InChI

InChI=1S/C14H9NS/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H

InChI Key

FPQLXWGSGNEDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.